![molecular formula C20H25ClN2O B5642556 N-[3-(4-chlorophenoxy)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5642556.png)
N-[3-(4-chlorophenoxy)benzyl]-N,1-dimethyl-4-piperidinamine
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Overview
Description
The compound in focus appears to be a derivative of piperidine, a common structure in medicinal chemistry, often used for its pharmacological properties. However, specific information on "N-[3-(4-chlorophenoxy)benzyl]-N,1-dimethyl-4-piperidinamine" is not directly available, so the discussion will revolve around similar compounds and their characteristics.
Synthesis Analysis
Piperidine derivatives are commonly synthesized through various organic reactions. For example, one study reported the synthesis of a related compound through a substitution reaction, highlighting the versatility of piperidine as a scaffold for chemical modification (Karthik et al., 2021).
Molecular Structure Analysis
The structure of piperidine derivatives is often confirmed using techniques like X-ray diffraction. For instance, a related compound was found to have a piperidine ring adopting a chair conformation, a common feature in many piperidine derivatives (Karthik et al., 2021).
Chemical Reactions and Properties
Piperidine derivatives can engage in various chemical reactions, including nucleophilic substitutions and condensation reactions. For instance, a study on a similar compound involved its synthesis through condensation reactions, demonstrating the chemical reactivity of the piperidine moiety (Rodríguez-Franco & Fernández-Bachiller, 2002).
Physical Properties Analysis
The physical properties of such compounds often include details about their crystalline nature, melting points, and stability under various conditions. For example, the thermal properties of a related piperidine compound revealed its stability in a specific temperature range (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties of piperidine derivatives can be diverse, depending on the substituents attached to the piperidine ring. For example, the study of a related compound using density functional theory calculations helped in understanding the electronic properties and reactive sites on the molecule's surface (Karthik et al., 2021).
properties
IUPAC Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-N,1-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-22-12-10-18(11-13-22)23(2)15-16-4-3-5-20(14-16)24-19-8-6-17(21)7-9-19/h3-9,14,18H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDFCVHQVNEMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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